Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

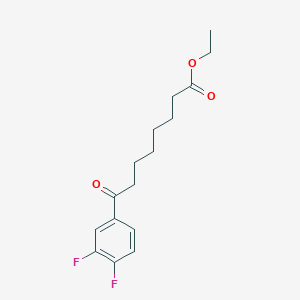

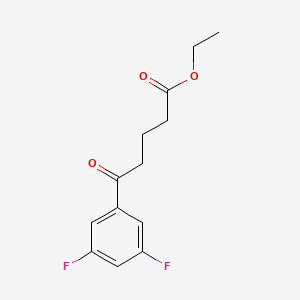

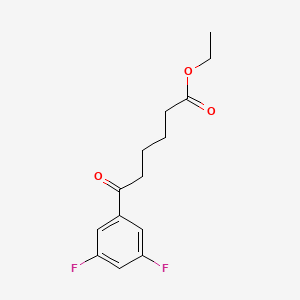

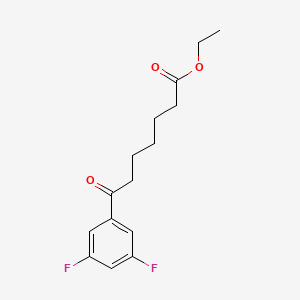

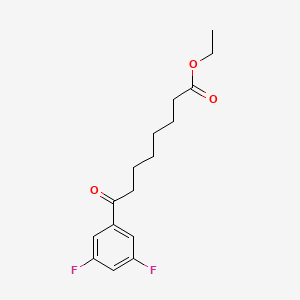

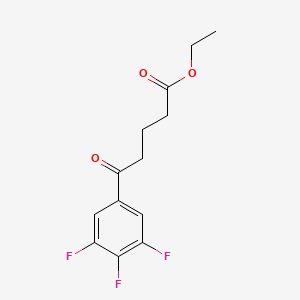

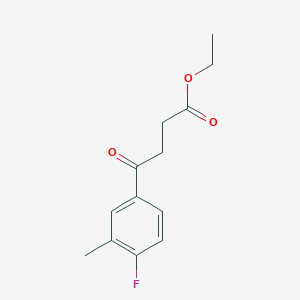

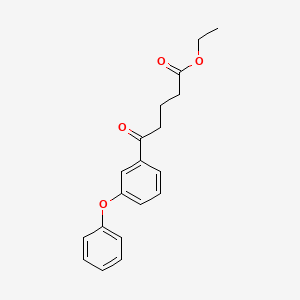

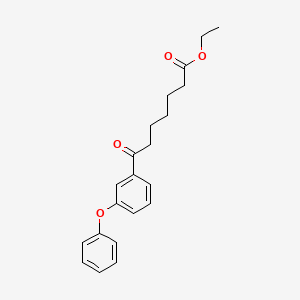

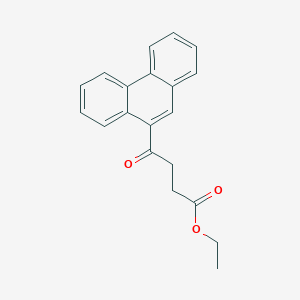

The compound “Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate” is an ester due to the presence of the “ethyl … oxohexanoate” portion of the name, which suggests an ethyl ester group. The “2,5-dimethoxyphenyl” portion indicates a phenyl ring (a six-membered carbon ring, akin to benzene) with methoxy (OCH3) groups attached at the 2 and 5 positions .

Molecular Structure Analysis

The molecular structure would consist of a phenyl ring with methoxy groups at the 2 and 5 positions, and an ester group. The exact spatial arrangement would depend on the specific synthesis conditions and the presence of any chiral centers .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol . The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. As an ester, it would likely be polar and could potentially form hydrogen bonds with other molecules. Its solubility would depend on the specific structure and the solvent used .Scientific Research Applications

Pharmacotherapeutics Applications

This compound, being a derivative of chalcone, exhibits a range of pharmacological properties due to the presence of the reactive α,β-unsaturated system in the chalcone’s rings. It shows potential in inhibiting enzyme activity and has been studied for its anticancer , anti-inflammatory , antibacterial , antifungal , antimalarial , antiprotozoal , and anti-filarial activities . The modification of the structure by adding substituent groups to the aromatic ring can enhance potency, reduce toxicity, and broaden the pharmacological action.

Antimicrobial Activity

Several chalcone compounds, including derivatives like Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, can inhibit diverse targets within antibiotic-resistance development pathways. This means they can potentially overcome resistance, making bacteria susceptible to antibacterial compounds .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of various heterocyclic compounds, which are of great interest due to their biological potential. For instance, it can be involved in the synthesis of pyridopyrimidine derivatives, which have shown therapeutic interest or have already been approved for use as therapeutics .

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions it’s involved in .

Future Directions

properties

IUPAC Name |

ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-11-12(19-2)9-10-15(13)20-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUBUUSKPWIQLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645818 |

Source

|

| Record name | Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898758-32-2 |

Source

|

| Record name | Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.